molecular formula C14H11BrFNO B5866015 N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B5866015
M. Wt: 308.14 g/mol
InChI Key: UQRANKJVBPQHKR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active agents. This bromo- and fluoro-substituted acetamide features a molecular framework that is frequently explored in the optimization of compound potency and selectivity. The strategic incorporation of halogen atoms, such as bromine and fluorine, is a common practice in lead optimization. Fluorine, in particular, is noted for its remarkable role in enhancing the potency and improving the pharmacokinetic properties of drug candidates . The core acetamide structure is a privileged scaffold in chemical synthesis, often serving as a key intermediate or a final target molecule in structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to investigate interactions with biological targets and to refine the properties of lead series in therapeutic areas such as antiparasitic research . The presence of both a 3-bromophenyl and a 4-fluorophenyl group makes this compound a valuable template for further synthetic modification and SAR exploration. Research Applications: • For use as a standard or reference compound in analytical chemistry. • As a building block or intermediate in organic synthesis and medicinal chemistry. • For investigation in structure-activity relationship (SAR) studies to optimize lead compounds . Note: The specific biological activity, mechanism of action, and primary research applications for this compound are not fully established in the public domain and are based on extrapolation from closely related chemical structures. Further biological screening is recommended to confirm its research utility. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-11-2-1-3-13(9-11)17-14(18)8-10-4-6-12(16)7-5-10/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRANKJVBPQHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide

The primary method for synthesizing this compound is through the formation of an amide bond between 2-(4-fluorophenyl)acetic acid and 3-bromoaniline (B18343). This transformation can be achieved through several synthetic protocols, ranging from conventional methods to more advanced catalytic systems.

Conventional Amidation Reactions and Optimization Strategies

Conventional synthesis of this compound involves the direct coupling of 2-(4-fluorophenyl)acetic acid and 3-bromoaniline using a carbodiimide (B86325) coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. creative-proteomics.comchemistrysteps.com The reaction proceeds by the activation of the carboxylic acid group by the carbodiimide, making it susceptible to nucleophilic attack by the amine.

The general reaction is as follows: 2-(4-fluorophenyl)acetic acid + 3-bromoaniline + Coupling Agent → this compound + Byproduct

Optimization of this reaction is crucial to maximize yield and minimize side products. Key strategies include:

Addition of Activators/Supplements: To prevent side reactions, such as the formation of N-acylurea, and to increase reaction rates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. researchgate.net These additives react with the activated carboxylic acid intermediate to form a more stable active ester, which then efficiently reacts with the amine.

Solvent and Temperature Control: The choice of an inert, anhydrous solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is critical to prevent hydrolysis of the activated intermediates. Reaction temperatures are often controlled, starting at low temperatures (e.g., 0 °C) during the activation step and gradually warming to room temperature to complete the coupling.

Base Catalysis: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, enhancing its nucleophilicity.

Exploration of Novel Coupling Reagents and Conditions

Beyond traditional carbodiimides, a variety of modern coupling reagents have been developed that offer higher efficiency, faster reaction times, and better yields, especially for sterically hindered substrates. These are broadly classified into phosphonium (B103445) and aminium (uronium) salts.

Phosphonium Reagents: Agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They generate activated OBt esters in situ, leading to clean and efficient amide bond formation.

Aminium/Uronium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are among the most powerful coupling agents available. HATU, for instance, is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group.

Stereoselective Synthesis Approaches for this compound Derivatives

While the parent compound this compound is achiral, derivatives can be synthesized that possess stereogenic centers. This is particularly relevant if a substituent is introduced at the α-carbon of the acetyl group. Stereoselective synthesis of such derivatives can be achieved using several asymmetric methodologies.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the 2-(4-fluorophenyl)acetic acid precursor. Subsequent alkylation or other modifications at the α-position can be directed by the auxiliary to favor the formation of one stereoisomer. The auxiliary is then cleaved to yield the enantiomerically enriched carboxylic acid, which can be coupled with 3-bromoaniline.

Asymmetric Catalysis: A prochiral derivative of 2-(4-fluorophenyl)acetic acid could undergo an asymmetric reaction, such as an enantioselective hydrogenation or alkylation, catalyzed by a chiral transition metal complex (e.g., using Rhodium or Ruthenium catalysts with chiral phosphine (B1218219) ligands) or a chiral organocatalyst (e.g., a chiral phosphoric acid). mdpi.commdpi.com This would create the desired stereocenter with high enantiomeric excess.

Reaction Mechanisms and Intermediate Formation

The mechanism of amide bond formation, particularly when mediated by carbodiimides like EDC or DCC, is a well-studied process. wikipedia.org

Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide.

Formation of O-Acylisourea Intermediate: This nucleophilic attack forms a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent, effectively acting as a carboxylic acid with an excellent leaving group. researchgate.net

Nucleophilic Attack by Amine: The primary amine (3-bromoaniline) attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of Amide and Byproduct: The tetrahedral intermediate formed collapses, yielding the desired amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC). creative-proteomics.com

A significant side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable N-acylurea, which is unreactive towards the amine and terminates the desired reaction pathway. wikipedia.orgnih.gov The addition of HOBt or NHS mitigates this by intercepting the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

Scalability Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges.

Cost and Atom Economy: Many efficient coupling reagents (e.g., HATU, PyBOP) are expensive, making them less suitable for large-scale production. Furthermore, these reactions often have poor atom economy, generating stoichiometric amounts of waste byproducts.

Byproduct Removal: The removal of byproducts can be a major hurdle. For instance, the dicyclohexylurea (DCU) formed when using DCC is largely insoluble in many organic solvents and must be removed by filtration, which can be inefficient on a large scale. creative-proteomics.com While EDC forms a water-soluble urea, requiring aqueous workups that generate significant aqueous waste streams.

Process Safety: Amidation reactions can be exothermic. Careful control of temperature through efficient heat transfer is necessary on a large scale to prevent runaway reactions.

Green Chemistry Approaches: For industrial applications, developing catalytic amidation methods that avoid stoichiometric activating agents is highly desirable. While not yet standard for this specific class of compounds, research into direct amidation catalyzed by transition metals or other catalysts represents a key area for improving the scalability and sustainability of the synthesis. rsc.org

Derivatization Strategies of this compound for Structure-Activity Relationship Studies

Derivatization of the parent molecule is a cornerstone of medicinal chemistry, used to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profile. For this compound, modifications can be systematically made to three key regions: the N-phenyl ring, the acetyl bridge, and the 2-phenyl ring.

N-(3-bromophenyl) Ring Modifications: The position and nature of the substituent on this ring are critical. The bromine atom at the meta-position could be moved to the ortho- or para-positions, or replaced with other halogens (Cl, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -CN) groups to explore electronic and steric effects on biological activity.

2-(4-fluorophenyl) Ring Modifications: Similar to the other ring, the para-fluoro substituent can be varied. Studies on related compounds have shown that the presence and position of a fluorine atom can significantly enhance binding affinity for certain biological targets. nih.gov The SAR can be explored by introducing multiple fluorine atoms or other substituents.

Acetyl Bridge Modifications: The methylene bridge (-CH₂-) can be alkylated, potentially introducing a stereocenter as discussed in section 2.1.3. This allows for the exploration of how the three-dimensional shape of the molecule impacts its interaction with a target.

These systematic modifications, coupled with biological testing, allow for the development of a comprehensive SAR, guiding the design of more potent and selective analogues. semanticscholar.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Molecular Descriptors and Feature Selection for N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide and Analogs

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, a range of physicochemical properties can be calculated to understand their behavior in a biological system.

A study on a series of structurally similar N-(substituted phenyl)-2-chloroacetamides provides valuable insights into the types of descriptors that are significant for this class of compounds. These descriptors include molecular weight, number of rotatable bonds, hydrogen bond donors and acceptors, molar refractivity, and topological polar surface area (TPSA).

CompoundMolecular Weight ( g/mol )No. of Rotatable BondsNo. of H-bond DonorsNo. of H-bond AcceptorsMolar RefractivityTPSA (Ų)
N-phenyl chloroacetamide169.6131245.5529.10
N-(4-methylphenyl) chloroacetamide183.6331250.5229.10
N-(4-methoxyphenyl) chloroacetamide199.6341352.1238.33
N-(4-chlorophenyl) chloroacetamide204.0531250.3629.10
N-(4-bromophenyl) chloroacetamide248.5131253.2429.10
N-(4-fluorophenyl) chloroacetamide187.6031245.2429.10
N-(3-bromophenyl) chloroacetamide248.5131253.2429.10

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides.

These descriptors reveal important characteristics of the molecules. For instance, the number of rotatable bonds gives an indication of the molecule's conformational flexibility. The number of hydrogen bond donors and acceptors, along with the TPSA, are crucial for understanding a molecule's ability to interact with biological targets and its permeability across cell membranes. Lipophilicity, often correlated with these descriptors, is a key factor in how a compound distributes itself in the body and passes through biological membranes. The presence of halogen substituents, such as bromine and fluorine in the target compound, significantly influences lipophilicity and electronic properties, which in turn can affect the binding affinity to a target protein.

Feature selection in QSAR studies involves identifying the most relevant descriptors that contribute to the biological activity. For N-arylacetamide derivatives, it has been noted that the electronic character of the aryl substituent and hydrophobicity are important factors. The selection of these features is critical for building predictive models that can guide the design of new, more potent analogs.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-target complex at an atomic level. By simulating the movements of atoms over time, MD can offer deep insights into the stability of the complex, the nature of the interactions, and the conformational changes that may occur upon binding.

For a compound like this compound, an MD simulation would typically be performed on its complex with a specific biological target, such as an enzyme or a receptor. While a specific target for this exact compound is not detailed in the available literature, we can infer the general principles and expected outcomes from studies on similar halo-substituted acetamide (B32628) inhibitors.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For this compound, the bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and specificity. The simulation can reveal the specific amino acid residues involved in these interactions and the persistence of these bonds throughout the simulation.

The binding free energy of the ligand-target complex can also be estimated from MD simulations using methods like MM/PBSA or MM/GBSA. This provides a quantitative measure of the binding affinity and can be used to compare the potency of different analogs.

Investigation of Biological Activities and Mechanisms Pre Clinical Focus

In Vitro Screening Methodologies for Diverse Biological Activities

No published studies were identified that specifically detail the in vitro screening of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide for its biological activities. Therefore, no specific data can be provided for the following subsections.

Enzyme Inhibition Assays and Kinetic Characterization

There are no available research articles or reports detailing enzyme inhibition assays or kinetic studies conducted with this compound. While related acetamide (B32628) compounds have been investigated as inhibitors of enzymes like Aurora kinases or butyrylcholinesterase, this specific molecule has not been documented in similar assays. researchgate.netmdpi.com

Receptor Binding Studies and Ligand-Receptor Interactions

Scientific literature lacks specific data on receptor binding affinities or ligand-receptor interaction studies for this compound. Although structurally similar compounds have been evaluated for their affinity to targets such as sigma receptors, no such characterization has been published for the compound . researchgate.net

Cell-Based Assays for Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

No studies documenting the effects of this compound in cell-based assays were found. Consequently, there is no information on its potential to modulate cellular pathways, such as inducing apoptosis or causing cell cycle arrest in cancer or other cell lines. While other 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity, this specific data is unavailable for the 3-bromo substituted variant. nih.govnih.gov

Target Identification and Validation Strategies

As there are no primary screening or activity data available, no molecular targets have been identified or validated for this compound in the scientific literature.

Pre-clinical In Vivo Pharmacodynamics in Relevant Animal Models

There is a complete absence of published pre-clinical in vivo studies for this compound. The pharmacodynamic properties and efficacy of this compound in animal models have not been reported.

Efficacy Studies in Disease Models (e.g., Cancer Xenografts, Neuropathic Pain Models, Antimicrobial Infection Models)

No efficacy studies for this compound in any disease-relevant animal models, including cancer xenografts, neuropathic pain models, or antimicrobial infection models, have been published. Research on other novel acetamide derivatives has shown activity in such models, but these findings are not applicable to the specific compound of interest. nih.govnih.govnih.gov

Investigation of Mechanism of Action in Animal Systems

While direct preclinical investigations into the mechanism of action for this compound in animal models are not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds. A key study focused on a close analog, [¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, which was evaluated as a radiotracer in nude mice bearing mouse mammary adenocarcinoma xenografts. nih.gov This analog demonstrated a high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov

Comparative Analysis of Biological Activities with Structurally Related Acetamide Derivatives

The biological activities of this compound can be contextualized by comparing it to structurally related acetamide derivatives, particularly those investigated for anticancer properties. A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives explored their in-vitro cytotoxic effects against various human cancer cell lines, including prostate carcinoma (PC3) and breast carcinoma (MCF-7). nih.gov This research provides a framework for understanding the structure-activity relationship (SAR) within this chemical family.

The study demonstrated that the nature and position of the substituent on the N-phenyl ring significantly influence the compound's cytotoxic potency. nih.gov For instance, derivatives featuring an electron-withdrawing nitro group were found to have a higher cytotoxic effect compared to those with an electron-donating methoxy (B1213986) group. nih.gov Specifically, compounds with a nitro substituent at the meta and para positions on the N-phenyl ring were the most active against the PC3 cell line. nih.gov

The subject compound, this compound, possesses a bromine atom at the meta-position of the N-phenyl ring. Bromine is an electron-withdrawing halogen, which, based on the established SAR, suggests it would contribute favorably to the compound's cytotoxic potential, likely positioning its activity between that of the nitro- and methoxy-substituted analogs.

The table below summarizes the cytotoxic activity (IC₅₀ values) of several related 2-(4-fluorophenyl)-N-phenylacetamide derivatives against two cancer cell lines, providing a basis for comparative analysis. nih.gov

CompoundSubstituent on N-phenyl ringIC₅₀ (μM) vs. PC3 CellsIC₅₀ (μM) vs. MCF-7 Cells
N-(2-nitrophenyl)-2-(4-fluorophenyl)acetamide2-NO₂>100>100
N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide3-NO₂52>100
N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide4-NO₂80100
N-(2-methoxyphenyl)-2-(4-fluorophenyl)acetamide2-OCH₃>100>100
N-(3-methoxyphenyl)-2-(4-fluorophenyl)acetamide3-OCH₃>100>100
N-(4-methoxyphenyl)-2-(4-fluorophenyl)acetamide4-OCH₃>100>100
Imatinib (Reference)N/A4098

Structure Activity Relationship Sar Analysis of N 3 Bromophenyl 2 4 Fluorophenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of N-phenylacetamide derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. Research on various analogs demonstrates that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate potency, but the specific effect is highly dependent on the biological target.

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which feature a phenylacetamide moiety, compounds bearing a cyano (-CN) group at position 2 of the phenylacetamide ring significantly decreased FOXM1 protein levels. nih.gov Conversely, derivatives with trifluoromethyl (-CF3), nitro (-NO2), and methyl (-CH3) groups were inactive, regardless of other substitutions. nih.gov This suggests that the electronic properties of the substituent directly affect interactions with key residues of the target's binding domain. nih.gov

In studies of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type and position of the substituent on the benzene (B151609) ring had a pronounced effect on bactericidal activity. mdpi.com The lipophilicity of N-substituted-2-phenylacetamide derivatives, which is heavily influenced by the substituents, is a critical factor in their potential biological activity. researchgate.net The nature of the substituents linked to the nitrogen atom largely determines the lipophilicity of the molecules. researchgate.net

The following table summarizes the effect of various substituents on the biological activity of related acetamide (B32628) structures.

Parent Compound Class Substituent Position Observed Effect on Activity Reference
Phenylacetamide-Thienopyridines-CNPhenylacetamide Ring, pos. 2Significant Inhibitory Activity nih.gov
Phenylacetamide-Thienopyridines-CF3, -NO2, -CH3Phenylacetamide Ring, pos. 2Inactive nih.gov
PhenylacetamidesBenzyl (B1604629) groupAcetamide NitrogenHighest Antidepressant Activity nih.gov
PhenylacetamidesPhenyl/Substituted PhenylAcetamide NitrogenPoor to Moderate Antidepressant Activity nih.gov

Role of the Acetamide Moiety in Target Recognition and Binding

The acetamide moiety (-NH-C(O)-CH2-) is a critical structural feature that plays a multifaceted role in target recognition and binding. Its primary functions include acting as a rigid linker and participating in essential non-covalent interactions, particularly hydrogen bonding.

The amide group is a classic hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). researchgate.net This dual capability allows it to form strong, directional interactions with amino acid residues in a protein's active site, such as glutamine, asparagine, or the peptide backbone itself. Quantum chemical analyses have detailed the structure and energetics of hydrogen-bonded complexes involving acetamide, confirming its capacity to engage in these crucial interactions. researchgate.netrsc.org Crystal structure studies of various acetamide derivatives consistently show the presence of intermolecular N–H⋯O hydrogen bonds, which often link molecules into stable chains or networks, underscoring the strength and favorability of this interaction. nih.gov

Furthermore, the planarity of the acetamide group, favored by resonance effects, helps to properly orient the attached phenyl rings, contributing to a lower energy and more favorable binding conformation. nih.gov In some contexts, the acetamide group can also act as an electrophile, enabling covalent bond formation with target residues, a strategy used in the design of certain targeted inhibitors.

Influence of Halogenation Patterns on Biological Efficacy

The introduction of halogen atoms (F, Cl, Br, I) is a common and powerful strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov For N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide, the specific halogenation pattern is a key determinant of its efficacy. Halogens influence activity through a combination of steric and electronic effects, as well as their ability to form specific interactions like halogen bonds. nih.govresearchgate.net

The position of the halogen substituent is often critical. Studies on related compounds have shown that halogen substitution can dramatically alter potency. For example, in one series of aryl acetamide derivatives, moving a fluorine atom from the 2-position to the 4-position on an aromatic ring resulted in a 20-fold improvement in the EC50 value. nih.gov The difference in potency between regioisomers can be as high as 1000-fold, highlighting the exquisite sensitivity of the target's binding pocket to the placement of the halogen. nih.gov

The type of halogen also matters. The varying size and electronegativity of fluorine, chlorine, and bromine can be exploited to fine-tune binding affinity. researchgate.net Generally, electron-withdrawing halogens are preferred on the aryl tail of acetamide derivatives for certain targets. nih.gov The ability of halogens to participate in halogen bonding—an interaction where the halogen acts as an electrophilic species—is now recognized as a significant contributor to the stability of ligand-target complexes. nih.gov

The following table illustrates the impact of halogenation patterns on the activity of analogous compounds.

Compound Series Halogen Pattern Relative Potency/Activity Reference
Aryl Acetamides4-Fluoro substitution20-fold more potent than non-fluorinated nih.gov
Aryl Acetamides2-Fluoro substitutionSignificant decrease in potency nih.gov
Aryl Acetamides3,4-Dichloro substitutionSynergistic effect, improved potency nih.gov
Phenylacetamide-Thiazoles3,4-Difluoro substitutionHigh antibacterial activity mdpi.com
Phenylacetamide-Thiazoles3,4-Dichloro substitutionHigh antibacterial activity mdpi.com

Conformational and Steric Effects on SAR

The three-dimensional arrangement of a molecule is crucial for its ability to bind to a biological target. For this compound, the relative orientation of the two phenyl rings, defined by the dihedral angle, is a key conformational feature. utdallas.edulibretexts.org This spatial arrangement is dictated by rotation around the single bonds of the acetamide linker.

X-ray crystallography studies of structurally similar compounds, such as 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, reveal that the benzene rings are not coplanar. In this analog, the two rings form a significant dihedral angle of 64.0°. This twisted conformation is a result of balancing steric hindrance between the rings and the electronic effects of the acetamide linker. nih.gov Computational studies using Conformational Energy Profiles (CEPs) show that planar conformations are often favored due to resonance stabilization, but steric repulsion between substituents on the rings can force the molecule into a non-planar, higher-energy state. nih.gov

This specific, non-planar conformation is critical for SAR because it determines the shape of the molecule and how it fits into the three-dimensional space of a receptor's binding pocket. Bulky substituents, particularly at the ortho positions of the phenyl rings, can create steric hindrance that restricts bond rotation, locking the molecule into a specific conformation. libretexts.org This can either be beneficial, if it matches the binding site's requirements, or detrimental, if it prevents the molecule from adopting the necessary bioactive conformation. The interplay between resonance effects favoring planarity and steric effects favoring a twisted conformation ultimately defines the molecule's shape and its biological efficacy. nih.gov

Medicinal Chemistry and Rational Drug Design Implications

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide as a Lead Compound for Drug Discovery

This compound is considered a promising lead compound, a molecule that demonstrates a desired biological activity and can be systematically modified to enhance its therapeutic properties. The phenylacetamide core is a well-established pharmacophore found in various biologically active molecules. The combination of a 4-fluorophenyl group and a 3-bromophenyl group on the acetamide (B32628) framework provides a distinct chemical entity for therapeutic exploration.

The rationale for its use as a lead compound is supported by several factors:

Proven Scaffold: Phenylacetamide derivatives are recognized for their potential as anticancer agents. nih.gov The core structure provides a solid foundation for building molecules that can interact with biological targets.

Structural Features: The presence of two distinct halogen atoms (fluorine and bromine) at specific positions on the phenyl rings offers opportunities for modulating the compound's electronic and steric properties. These atoms can influence binding affinity to target proteins and affect pharmacokinetic characteristics.

Synthetic Accessibility: The synthesis of N-phenylacetamide derivatives is generally straightforward, often involving the coupling of a phenylacetic acid derivative with a substituted aniline, allowing for the efficient generation of a library of analogs for screening. nih.govnih.gov

This compound merges the structural features of phenylacetamide and anilide derivatives, a combination that has been intentionally designed in projects seeking new anticancer agents. nih.gov Its structure is similar to other substituted 2-arylacetamides that are of interest due to their resemblance to the side chain of natural benzyl (B1604629) penicillin, hinting at a broader potential for biological activity. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound like this compound is identified, optimization strategies are employed to improve its effectiveness (potency) and its ability to interact with the intended biological target over others (selectivity).

Key optimization strategies applicable to this scaffold include:

Substituent Modification: The potency of related phenylacetamide derivatives has been significantly altered by changing the substituents on the phenyl rings. For instance, the introduction of electron-withdrawing groups, such as a nitro moiety, has been shown to confer higher cytotoxic effects against cancer cells compared to electron-donating methoxy (B1213986) groups. nih.gov

Halogen Manipulation: The type and position of halogen atoms are critical. Structure-activity relationship (SAR) studies on similar heterocyclic compounds have revealed that the specific placement of a fluorine atom can alter biological potency by as much as 1,000-fold between different regioisomers. nih.gov This highlights the importance of exploring different bromination and fluorination patterns on the phenyl rings.

Improving Cellular Permeability: A common challenge in drug development is that a compound may be a potent inhibitor of an isolated enzyme but show poor activity in cell-based assays due to an inability to cross the cell membrane. nih.govresearchgate.net Optimization may involve modifying the compound's lipophilicity or other physicochemical properties to enhance cellular uptake and ensure it reaches its intracellular target.

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lock it into a more active shape for binding to its target. This can lead to a significant increase in potency. frontiersin.org

Design of Novel Analogs Based on SAR and Computational Insights

The design of new and improved analogs of this compound is guided by structure-activity relationship (SAR) studies and computational modeling. SAR analyses establish a correlation between a molecule's chemical structure and its biological activity.

From studies on analogous compound series, several SAR insights can be drawn:

Aryl Ring Substitution: As noted, electron-withdrawing groups on the N-phenyl ring tend to enhance anticancer activity. nih.gov

Piperazine (B1678402) Linkers: In some related drug discovery efforts, incorporating a piperazine linker has been identified as an optimal strategy for connecting different parts of a molecule. nih.gov

Acetamide vs. Urea (B33335): Acetamide derivatives have shown improved potency over corresponding urea-based compounds in certain series. nih.gov

Computational chemistry provides powerful tools for rational drug design. Molecular docking, for example, can be used to predict how different analogs might bind to the active site of a target protein, such as tubulin or a specific kinase. mdpi.com These simulations can help prioritize the synthesis of compounds that are most likely to have improved binding affinity and, consequently, higher potency. By understanding the key interactions, such as hydrogen bonds or halogen bonds, medicinal chemists can design novel analogs with functionalities that optimize these connections. mdpi.com

The table below summarizes key SAR insights from related phenylacetamide and N-aryl compounds that could guide the design of novel analogs.

Structural ModificationObservationPotential Impact on this compound Analogs
N-Phenyl Ring Substituents Electron-withdrawing groups (e.g., -NO₂) increase cytotoxicity more than electron-donating groups (e.g., -OCH₃). nih.govAdding nitro or trifluoromethyl groups to the 3-bromophenyl ring could enhance anticancer activity.
Halogen Positioning Shifting the position of a fluorine atom can cause a >1000-fold change in potency. nih.govSynthesizing isomers with bromine or fluorine at different positions (e.g., 2- or 4-bromo, 2- or 3-fluoro) is critical.
Amide Linker Acetamide linkers can be superior to urea linkers for biological potency. nih.govMaintaining the acetamide core is likely beneficial for activity.
Aryl Tail Group A preference for electron-withdrawing groups on the terminal aryl ring has been observed. nih.govModifications to the 4-fluorophenyl ring with additional electron-withdrawing substituents could be explored.

Considerations for Pharmacokinetic Optimization

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Optimizing these properties is crucial for developing a viable clinical candidate. For this compound and its analogs, key considerations exclude dosage and safety profiles.

Metabolic Stability: The compound must be stable enough to circulate in the body and reach its target. In vitro assays using liver microsomes or intestinal S9 fractions are used to predict a compound's metabolic fate and half-life. nih.gov The acetamide bond and the phenyl rings are potential sites of metabolism that could be modified to enhance stability.

Bioavailability: This refers to the fraction of the drug that reaches the systemic circulation. Poor aqueous solubility is a common reason for low bioavailability. Modifying the lead structure to include more polar or ionizable groups can improve solubility and absorption. nih.govrsc.org Studies on other scaffolds have shown that converting hydroxyl groups to acetamides can significantly improve bioavailability. rsc.org

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its efficacy. Highly bound drugs have less free concentration to exert their effect. The degree of PPB can be modulated by altering substituents on the lead compound. nih.gov

Permeability: The ability to cross biological membranes is essential for oral absorption and distribution to tissues. Assays like the parallel artificial membrane permeability assay (PAMPA) can predict a compound's passive diffusion.

The table below outlines key strategies for pharmacokinetic optimization.

Pharmacokinetic ParameterOptimization GoalPotential Strategy for Analogs
Absorption Increase oral bioavailabilityEnhance aqueous solubility by adding polar functional groups. nih.govrsc.org
Distribution Achieve desired tissue penetrationModify lipophilicity to balance membrane crossing and solubility.
Metabolism Increase metabolic stability / half-lifeIntroduce blocking groups (e.g., fluorine) at metabolically vulnerable sites.
Excretion Control the rate and route of clearanceModify overall polarity to influence renal or hepatic clearance pathways.

Therapeutic Area Exploration based on Pre-clinical Findings

Pre-clinical studies on this compound and structurally related compounds have suggested potential utility across several therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity: The phenylacetamide scaffold is a recurring motif in the design of new anticancer agents. nih.govijcce.ac.ir Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic activity against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60). nih.gov The N-(3-bromophenyl) moiety is also found in other classes of compounds that exhibit anticancer effects, for instance, against central nervous system (CNS) cancer cell lines. mdpi.com The proposed mechanisms for related compounds include the induction of apoptosis (programmed cell death), activation of caspases, and generation of reactive oxygen species (ROS). ijcce.ac.irnih.gov

Antimicrobial Activity: The acetamide structure is integral to many antimicrobial drugs. nanobioletters.com Pre-clinical findings for related molecules suggest a broad spectrum of potential activity.

Antibacterial: N-phenylacetamide derivatives have shown promising activity against plant-pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae. mdpi.com Notably, compound A1 from that study, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, which contains the key 4-fluorophenyl and acetamide groups, had potent antibacterial effects. mdpi.com Furthermore, related chloroacetamide compounds have demonstrated activity against the human pathogen Klebsiella pneumoniae. nih.gov

Antifungal: The N'-(3-bromophenyl) structural component is present in a series of acetohydrazide derivatives that were found to possess good antifungal activity. researchgate.net

Neuromodulatory Potential: While less explored for this specific compound, the general class of N-phenylacetamides has been investigated for effects on the central nervous system. The ability of small, reasonably lipophilic molecules to cross the blood-brain barrier makes them candidates for neuromodulatory applications, although specific pre-clinical data for this compound in this area is not prominent.

The following table summarizes the pre-clinical findings for related compounds, suggesting potential therapeutic applications.

Therapeutic AreaKey FindingExample Compound Class / MoietyTarget Organism / Cell LineReference
Anticancer Cytotoxic activity2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (prostate), MCF-7 (breast) nih.gov
Anticancer Growth inhibition5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazolesSNB-75 (CNS cancer) mdpi.com
Antibacterial Inhibition of bacterial growthN-phenylacetamides with a 4-fluorophenyl groupXanthomonas oryzae mdpi.com
Antibacterial Inhibition of bacterial growth2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae nih.gov
Antifungal Inhibition of fungal growthN'-(3-bromophenyl) acetohydrazidesFungal strains researchgate.net

Future Research Directions and Unaddressed Challenges

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide, while achievable through established chemical reactions, presents an opportunity for the development of more sustainable and efficient methods. Traditional synthetic routes often involve the use of hazardous reagents and solvents, generating significant chemical waste. jddhs.comjocpr.com Future research should prioritize the exploration of novel synthetic pathways guided by the principles of green chemistry.

Key areas of focus include:

Catalysis: Investigating the use of biocatalysts or heterogeneous catalysts could streamline multi-step syntheses, reduce energy consumption, and minimize waste. jocpr.commdpi.com Enzymatic processes, for instance, offer high specificity and operate under mild conditions, making them an attractive alternative to conventional chemical methods. jocpr.com

Alternative Solvents: The adoption of greener solvents, such as water, supercritical CO2, or bio-based solvents, can significantly reduce the environmental impact of the synthesis. jocpr.com Solvent-free reaction conditions are another promising avenue to explore. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. jocpr.com This involves minimizing the use of protecting groups and developing more direct and efficient bond-forming reactions.

Energy Efficiency: The use of energy-efficient techniques like microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to traditional heating methods. jddhs.commdpi.com

Unaddressed Challenges:

A significant challenge lies in developing a green synthetic process that is not only environmentally friendly but also economically viable for large-scale production. The cost and stability of novel catalysts and the scalability of alternative solvent systems are critical factors that need to be addressed.

Advanced Biological Studies for Deeper Mechanistic Understanding

While preliminary studies may suggest potential biological activity for this compound, a comprehensive understanding of its mechanism of action is crucial for its development as a therapeutic agent. Future research must employ a range of advanced biological and computational techniques to elucidate how this compound interacts with biological systems at a molecular level.

Future research should incorporate:

Target Identification and Validation: The first step is to identify the specific molecular target(s) of the compound. Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that directly bind to the molecule. nih.govnih.gov

In Vitro and In Silico Modeling: Once a target is identified, in vitro assays and computational modeling can be used to characterize the binding affinity and kinetics. nih.gov Molecular docking simulations can provide insights into the specific interactions between the compound and its target protein. researchgate.net

Cellular and Phenotypic Screening: High-content screening and other cellular imaging techniques can be used to observe the effects of the compound on cellular processes and morphology, providing clues about its mechanism of action. rsc.orgrsc.org

-Omics Approaches: Genomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound, helping to identify pathways and networks that are perturbed. nih.gov

Unaddressed Challenges:

A major hurdle is the potential for polypharmacology, where a compound interacts with multiple targets. Distinguishing between on-target effects that contribute to therapeutic efficacy and off-target effects that could lead to toxicity is a complex but essential task. rsc.org Furthermore, translating findings from in vitro and in silico models to the complex environment of a living organism remains a significant challenge.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules. mrlcg.comharvard.edu This can help to prioritize which analogs of this compound to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds with improved therapeutic potential. harvard.edu

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.govnih.govresearchgate.net

Unaddressed Challenges:

The accuracy of AI and ML models is highly dependent on the quality and quantity of the data used to train them. harvard.edu For a relatively new or understudied compound like this compound, the lack of extensive data could be a limiting factor. Additionally, the "black-box" nature of some AI models can make it difficult to understand the rationale behind their predictions. researchgate.net

Development of Targeted Delivery Systems (Conceptual, excluding specific dosage)

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.govwjpls.orglongdom.org The development of such systems for this compound could significantly improve its therapeutic index.

Conceptual approaches for targeted delivery include:

Nanoparticle-based Carriers: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govlongdom.org These nanoparticles can be further functionalized with targeting ligands that bind to specific receptors on diseased cells.

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is converted to the active form by enzymes that are overexpressed at the target site. longdom.org

Antibody-Drug Conjugates (ADCs): If the compound's target is a cell surface protein, it could be conjugated to an antibody that specifically recognizes that protein, creating a highly targeted therapeutic.

Unaddressed Challenges:

The design and development of effective targeted delivery systems are complex and face numerous challenges. These include ensuring the stability of the delivery system in the bloodstream, achieving efficient release of the drug at the target site, and overcoming potential immunogenicity of the carrier. wjpls.org

Translational Research Perspectives (Pre-clinical to Early Development)

The transition from preclinical research to clinical development is a critical and often challenging phase in the drug development pipeline. A robust translational research strategy is essential to increase the likelihood of success for this compound.

Key considerations for translational research include:

Rigorous Preclinical Models: The use of well-characterized and clinically relevant animal models is crucial for evaluating the efficacy and safety of the compound. nih.gov

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and/or toxicity of the compound in both preclinical models and human subjects is essential for informed decision-making. precisionformedicine.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose of the compound, its concentration in the body, and its biological effect is critical for selecting an appropriate dose for clinical trials. nih.gov

Unaddressed Challenges:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : A standard approach involves coupling 3-bromophenylamine with 2-(4-fluorophenyl)acetic acid via carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) in dichloromethane at 273 K. Triethylamine is used to maintain a basic environment, enhancing nucleophilic attack by the amine. Post-reaction, the product is purified via extraction (e.g., saturated NaHCO₃ wash) and recrystallization from methylene chloride. Yield optimization requires strict temperature control (0–5°C) and stoichiometric precision (1:1 molar ratio of reactants) to minimize side reactions like oligomerization .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl and fluorophenyl groups) and amide bond formation (N–H resonance at δ ~10 ppm).
  • IR Spectroscopy : Detection of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 322.0).
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N, Br, and F percentages .

Q. What are the key considerations in optimizing the purity of this compound during synthesis?

  • Methodological Answer : Critical steps include:

  • Recrystallization : Use methylene chloride or ethanol for high-purity crystals.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) to remove unreacted starting materials.
  • pH Control : Acidic workup (HCl) ensures protonation of unreacted amine, simplifying separation .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve discrepancies in the reported dihedral angles of related acetamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals precise dihedral angles between aromatic rings and the acetamide plane. For example, in analogous compounds, the 4-bromophenyl and fluorophenyl rings form dihedral angles of ~66° with the acetamide group. Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing Br vs. F). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic interactions, reconciling experimental vs. theoretical data. Software like UCSF Chimera aids visualization of torsional strain .

Q. What strategies can be employed to analyze conflicting bioactivity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., N-(4-chlorophenyl)-2-(benzothiazol-2-yloxy)acetamide vs. fluorophenyl derivatives). Bioassays (e.g., enzyme inhibition) quantify activity differences.
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., penicillin-binding proteins). Contradictions may arise from halogen bonding (Br vs. Cl) or π-π stacking (fluorophenyl vs. benzothiazole) .

Q. How do substituent effects at the 3-bromophenyl and 4-fluorophenyl positions influence the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.06) alter aromatic ring electron density, affecting hydrogen bonding (N–H···O) and crystal packing.
  • Intermolecular Interactions : Fluorine’s high electronegativity enhances dipole-dipole interactions, while bromine’s polarizability contributes to van der Waals forces. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., H···F contacts in fluorophenyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.